2-Fluoro-4-nitrophenyl isocyanate
Description
2-Fluoro-4-nitrophenyl isocyanate is an aromatic isocyanate derivative featuring a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and an isocyanate functional group (-NCO) at position 1. Isocyanates are highly reactive due to the electrophilic nature of the -NCO group, enabling nucleophilic additions with amines, alcohols, and thiols. The electron-withdrawing nitro and fluorine substituents likely enhance the electrophilicity of the isocyanate group, influencing its reactivity and stability .
Properties
Molecular Formula |
C7H3FN2O3 |
|---|---|
Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-fluoro-1-isocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-3H |
InChI Key |
YBLBSXXXFNRGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-fluoro-4-nitrophenyl isocyanate (inferred properties) with structurally related isocyanates, emphasizing substituent positions, molecular data, applications, and safety profiles:
Key Findings :
Structural Influences on Reactivity: Electron-Withdrawing Groups: Nitro groups at positions 2 or 4 (e.g., 4-fluoro-2-nitrophenyl isocyanate) increase the electrophilicity of the -NCO group, enhancing reactivity toward nucleophiles. Fluorine’s inductive effect further polarizes the aromatic ring . Substituent Position: The antimicrobial activity of 2-fluoro-5-nitrophenyl isocyanate derivatives (linked to norfloxacin) highlights the importance of nitro group placement in bioactivity .
Safety and Handling: All isocyanates release toxic gases (e.g., HF, NOₓ, CO) upon combustion, requiring firefighting protocols with self-contained breathing apparatus . 4-Chloro-2-fluorophenyl isocyanate’s SDS emphasizes first-aid measures for inhalation exposure, reflecting acute respiratory hazards common to aromatic isocyanates .
Synthetic Methods :
- While direct synthesis data for this compound are unavailable, microwave-assisted methods (used for 4-(2-fluoro-4-nitrophenyl)morpholine) suggest efficient pathways for nitro-fluoro-aromatic systems .
Applications: Medicinal Chemistry: 2-Fluoro-5-nitrophenyl isocyanate derivatives exhibit antimicrobial properties, underscoring their role in drug discovery .
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